5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide
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Overview
Description
5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a furan ring, a chlorinated phenoxy group, and a cyclohexyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloro-3-methylphenol: This can be achieved through the chlorination of 3-methylphenol.
Formation of 4-chloro-3-methylphenoxyacetic acid: This involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.
Cyclization to form the furan ring: The phenoxyacetic acid derivative undergoes cyclization to form the furan ring.
Amidation: The final step involves the reaction of the furan derivative with cyclohexylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorinated phenoxy group can be reduced to form the corresponding phenol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tolfenpyrad: A similar compound with insecticidal properties.
4-chloro-3-methylphenoxyacetic acid: An intermediate in the synthesis of the target compound.
Cyclohexylamine derivatives: Compounds with similar amide structures.
Uniqueness
5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22ClNO3 |
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Molecular Weight |
347.8g/mol |
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-N-cyclohexylfuran-2-carboxamide |
InChI |
InChI=1S/C19H22ClNO3/c1-13-11-15(7-9-17(13)20)23-12-16-8-10-18(24-16)19(22)21-14-5-3-2-4-6-14/h7-11,14H,2-6,12H2,1H3,(H,21,22) |
InChI Key |
DDRBEACQKFJOEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3CCCCC3)Cl |
Origin of Product |
United States |
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